molecular formula C44H48N6O13S2 B1514393 Ertapenem Dimer Impurity CAS No. 402955-37-7

Ertapenem Dimer Impurity

Cat. No. B1514393
CAS RN: 402955-37-7
M. Wt: 933 g/mol
InChI Key: GIKZHKCNSVCAIT-BNCIILEKSA-N
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Description

Synthesis Analysis

A mass spectrometer compatible, reverse-phase high-performance liquid chromatography method capable to resolve twenty-six impurities and degradation products (DPs) in Ertapenem (ERT) has been developed . Eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933) were baseline resolved . The impurities and DPs were identified using LC–MS/MS .

Scientific Research Applications

Stress Testing and Degradation Analysis

Research has involved exposing Ertapenem to various stress conditions to achieve 5–25% degradation. This is essential for understanding the stability and shelf-life of the drug under different environmental factors .

High-Performance Liquid Chromatography (HPLC) – Mass Spectrometry (MS)

An HPLC–MS method has been developed that is compatible with mass spectrometers. This method is capable of resolving twenty-six impurities and degradation products in Ertapenem, including eight dimer impurities and two dehydrated dimers .

Antibiotic Mechanism Study

Ertapenem is a carbapenem class antibiotic that binds preferably to penicillin-binding proteins 2 and 3. Studying its impurities, like the Ertapenem Dimer Impurity, can provide insights into its mechanism of action against bacterial infections .

Mechanism of Action

Ertapenem, the parent compound of Ertapenem Dimer Impurity, is a carbapenem class of antibiotic, stable to dehydropeptidase; it binds preferably to penicillin-binding proteins (PBP) 2 and 3 . ERT demonstrates broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes .

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]-1-[(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKZHKCNSVCAIT-BNCIILEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N6O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747710
Record name PUBCHEM_71316412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertapenem Dimer Impurity

CAS RN

402955-37-7
Record name PUBCHEM_71316412
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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